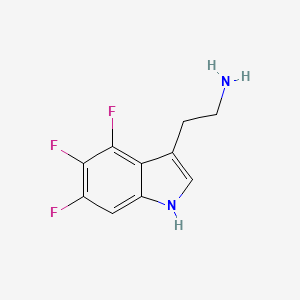

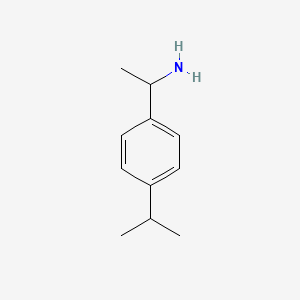

![molecular formula C15H14N4OS B2402901 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide CAS No. 379254-35-0](/img/structure/B2402901.png)

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide” is a chemical compound with the molecular formula C15H14N4OS . It has a molecular weight of 298.36 . It is a research use only product .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H14N4OS/c18-14(19)11-7-5-10(6-8-11)9-20-15-16-12-3-1-2-4-13(12)17-15/h1-8H,9H2,(H,16,17)(H,18,19) . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications

Synthesis and Chemical Transformations

4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzohydrazide is involved in a range of synthesis processes and chemical transformations, reflecting its potential in creating diverse compounds. Osyanin et al. (2005) discussed the preparation of 4-(1H-Azol-1-ylmethyl)benzohydrazides and their derivatives, highlighting the molecule's role in creating a variety of chemical structures, including hydrazones, 1,3,4-oxadiazoles, and N-benzoyl-N′-alkyl(aryl)sulfonylhydrazines (Osyanin, Purygin, & Belousova, 2005). Similarly, Al-Ebaisat (2015) highlighted the synthesis of a series of new N-substituted 4-(ethyl methyl amino) benzohydrazide derivatives, emphasizing the compound's versatility in creating diverse molecular structures (Al-Ebaisat, 2015).

Biological and Medicinal Applications

The molecule and its derivatives show promising biological activities. Asegbeloyin et al. (2014) synthesized N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing significant in vitro cytotoxic activity against human promyelocytic leukemia cells and some Gram-positive bacteria (Asegbeloyin, Ujam, Okafor, Babahan, Çoban, Özmen, & Bıyık, 2014). This study underscores the potential therapeutic applications of these compounds in combating cancer and bacterial infections.

Antimicrobial Properties

The antimicrobial potential of derivatives of this molecule is evident in several studies. Vijaya Raj et al. (2007) synthesized novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, revealing promising analgesic and antimicrobial activities (Vijaya Raj, Narayana, Ashalatha, Kumari, & Sarojini, 2007). This indicates the compound's potential in developing new analgesic and antimicrobial agents. Sarshira et al. (2016) also synthesized different heterocyclic compounds from 2-hydroxy benzohydrazide, demonstrating varied antimicrobial activities against different microorganisms, further supporting the antimicrobial potential of these derivatives (Sarshira, Hamada, Moghazi, & Abdelrahman, 2016).

Properties

IUPAC Name |

4-(1H-benzimidazol-2-ylsulfanylmethyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4OS/c16-19-14(20)11-7-5-10(6-8-11)9-21-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9,16H2,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVLGUXANYIAGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2402819.png)

![2-(4-Methylphenyl)sulfonyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B2402824.png)

![1-(4-ethoxybenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2402825.png)

![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2402827.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2402828.png)

![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)

![N-(tert-butyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2402836.png)

![1-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2402841.png)